molecular formula C18H21FO4 B4934387 1-Ethoxy-4-[2-[2-(2-fluorophenoxy)ethoxy]ethoxy]benzene

1-Ethoxy-4-[2-[2-(2-fluorophenoxy)ethoxy]ethoxy]benzene

Cat. No.: B4934387
M. Wt: 320.4 g/mol
InChI Key: FKZCGRKICYXEJV-UHFFFAOYSA-N
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Description

1-Ethoxy-4-[2-[2-(2-fluorophenoxy)ethoxy]ethoxy]benzene is an organic compound with the molecular formula C18H21FO4. This compound features a benzene ring substituted with ethoxy and fluorophenoxyethoxy groups, making it a complex aromatic ether. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-4-[2-[2-(2-fluorophenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-ethoxy-4-hydroxybenzene with 2-(2-fluorophenoxy)ethanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-4-[2-[2-(2-fluorophenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid). The reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Saturated ethers and alcohols.

Scientific Research Applications

1-Ethoxy-4-[2-[2-(2-fluorophenoxy)ethoxy]ethoxy]benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-[2-[2-(2-fluorophenoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic and ether groups allow it to participate in various binding interactions, influencing biological pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene
  • 3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde

Uniqueness

1-Ethoxy-4-[2-[2-(2-fluorophenoxy)ethoxy]ethoxy]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-ethoxy-4-[2-[2-(2-fluorophenoxy)ethoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FO4/c1-2-21-15-7-9-16(10-8-15)22-13-11-20-12-14-23-18-6-4-3-5-17(18)19/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZCGRKICYXEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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